Benzenemethanol, 3-(1,3-dihydro-2H-isoindol-2-yl)-

Description

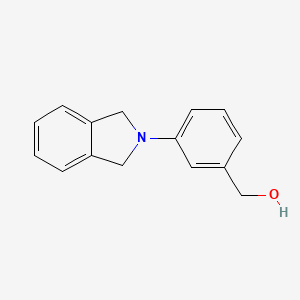

Benzenemethanol, 3-(1,3-dihydro-2H-isoindol-2-yl)- (CAS: 130373-82-9) is a heterocyclic aromatic compound with the molecular formula C₁₅H₁₅NO and a molecular weight of 225.28 g/mol . Its structure consists of a benzene ring substituted with a methanol (-CH₂OH) group at the 3-position and a 1,3-dihydro-2H-isoindol-2-yl moiety. The isoindole component is a bicyclic system with a partially saturated five-membered ring containing a secondary amine.

Properties

CAS No. |

130373-82-9 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

[3-(1,3-dihydroisoindol-2-yl)phenyl]methanol |

InChI |

InChI=1S/C15H15NO/c17-11-12-4-3-7-15(8-12)16-9-13-5-1-2-6-14(13)10-16/h1-8,17H,9-11H2 |

InChI Key |

QHCPHELSSGXMKP-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2CN1C3=CC=CC(=C3)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 3-(1,3-dihydro-2H-isoindol-2-yl)- typically involves the reaction of benzenemethanol with isoindoline derivatives under specific conditions. One common method involves the use of a Claisen-Schmidt-type condensation reaction, which can yield the desired product in good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and controlled environments to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 3-(1,3-dihydro-2H-isoindol-2-yl)- can undergo various chemical reactions, including:

Oxidation: This reaction can convert the benzenemethanol moiety into a benzoic acid derivative.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: Various substitution reactions can occur, particularly at the aromatic ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenation reactions can be facilitated using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Benzenemethanol, 3-(1,3-dihydro-2H-isoindol-2-yl)- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanol, 3-(1,3-dihydro-2H-isoindol-2-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzenemethanol, 3-(1,3-dihydro-2H-isoindol-2-yl)- and Analogues

Key Structural Differences and Implications

Functional Groups: Methanol vs. Nitrate/Carboxylic Acid: The methanol group in the target compound confers moderate polarity, balancing solubility in organic and aqueous phases. In contrast, nitrate esters (e.g., C3) exhibit higher reactivity and are prodrugs that release nitric oxide , while carboxylic acid derivatives (e.g., 40101-51-7) have enhanced hydrogen-bonding capacity, favoring metal coordination (e.g., calcium in ). Dihydro- vs.

Molecular Weight and Physicochemical Properties :

- Lower molecular weight compounds (e.g., 210.28 g/mol for the benzenamine derivative ) may exhibit better bioavailability, while higher-weight analogues (e.g., 328.37 g/mol for benzamide ) could have improved target binding but reduced membrane permeability.

Biological Activity: Nitrate derivatives (C1–C6) demonstrated lower genotoxicity than hydroxyurea in murine models, with micronucleated reticulocyte (MNRET) frequencies < 6/1,000 cells versus HU’s 33.7/1,000 cells at 100 mg/kg . This suggests that functional groups like nitrate esters enhance safety profiles. The target compound’s methanol group may offer metabolic stability compared to aldehydes (prone to oxidation) or amines (prone to protonation).

Biological Activity

Benzenemethanol, 3-(1,3-dihydro-2H-isoindol-2-yl)- is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be classified as a benzyl alcohol derivative with an isoindole moiety. Its structure is pivotal for understanding its biological activity. The general formula can be represented as:

This structure allows for interactions with various biological targets, which can lead to therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds similar to benzenemethanol derivatives exhibit antimicrobial properties. For instance, studies on related benzoxazine derivatives have shown significant activity against various bacterial strains, suggesting that benzenemethanol may possess similar effects .

Anticancer Potential

The isoindole structure is often associated with anticancer activity. A study highlighted the synthesis and evaluation of isoindole derivatives that showed promising cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, which could be a pathway through which benzenemethanol exerts its effects .

Anti-inflammatory Effects

Compounds containing benzyl alcohol groups have been noted for their anti-inflammatory properties. The inhibition of leukotriene synthesis has been observed in related compounds, indicating that benzenemethanol might also modulate inflammatory responses by acting as a leukotriene antagonist .

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of several benzyl alcohol derivatives, including those with isoindole structures. The results indicated that compounds similar to benzenemethanol had minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| A | 20 | Staphylococcus aureus |

| B | 30 | Escherichia coli |

| C | 15 | Pseudomonas aeruginosa |

Study 2: Cytotoxicity Assay

In vitro studies on the cytotoxicity of isoindole derivatives demonstrated that certain analogs led to a significant reduction in cell viability in cancer cell lines such as HeLa and MCF-7. The IC50 values ranged from 5 to 15 µM, indicating potent activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| D | HeLa | 10 |

| E | MCF-7 | 8 |

The biological activities of benzenemethanol are likely mediated through multiple mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at the G1 phase in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to apoptosis in tumor cells.

Q & A

Q. What are the standard synthetic routes for synthesizing Benzenemethanol, 3-(1,3-dihydro-2H-isoindol-2-yl)-, and what intermediates are critical?

The compound can be synthesized via condensation reactions involving isoindoline derivatives and benzyl alcohol precursors. For example, sodium (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate (a related intermediate) is prepared by reacting isoindole derivatives with NaHCO3, followed by crystallization . Key intermediates often include phthalimide or isoindoline moieties, which are functionalized via nucleophilic substitution or coupling reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

Proton nuclear magnetic resonance (¹H NMR) is essential for confirming substitution patterns and stereochemistry. For instance, in related isoindoline derivatives, ¹H NMR signals at δ 4.13 ppm (s, 4H) correspond to isoindoline protons, while aromatic protons appear between δ 7.29–7.35 ppm . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups like hydroxyl or carbonyl .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a precursor for heterocyclic amines, spin probes, and radical scavengers. For example, derivatives like 2-benzyl-1,1,3,3-tetramethylisoindoline are intermediates in synthesizing nitroxide radicals (e.g., TMIO), which are used in EPR spectroscopy . The compound’s phthalimide moiety also enables its use in peptide coupling and polymer chemistry .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

Byproduct analysis (e.g., 2-benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one ) suggests controlling stoichiometry, temperature, and solvent polarity. For example, using anhydrous conditions and catalysts like H2O2 in ethanol reduces oxidation side reactions . Kinetic studies via HPLC or TLC (e.g., Rf = 0.15 in 3% MeOH/DCM ) can monitor intermediate stability.

Q. What strategies resolve contradictions in spectral data for derivatives with tautomeric or conformational flexibility?

Discrepancies in NMR signals (e.g., splitting patterns or unexpected shifts) may arise from tautomerism. 2D NMR techniques (COSY, NOESY) and X-ray crystallography (as used for calcium complexes of isoindole derivatives ) clarify structural ambiguities. Computational modeling (DFT) can also predict stable tautomeric forms .

Q. How can researchers design experiments to evaluate the biological activity of this compound’s derivatives?

Derivatives like 3-(1,3-dihydro-2H-isoindol-2-yl)-N-phenylpropanamide exhibit bioactivity (e.g., potentiating antibiotics in Acinetobacter baumannii ). Assays should include:

Q. What analytical challenges arise in quantifying trace impurities during scale-up?

High-resolution LC-MS or GC-MS is required to detect low-abundance byproducts (e.g., oxidation products or dimerized species). For example, residual solvents or unreacted phthalic anhydride (common in synthesis ) can be quantified using internal standards and validated calibration curves .

Methodological Guidance

- Synthesis Optimization : Use fractional crystallization or column chromatography (silica gel, gradient elution) to purify intermediates .

- Data Interpretation : Cross-validate NMR assignments with DEPT-135 or HSQC experiments to distinguish CH2/CH3 groups in isoindoline derivatives .

- Biological Assays : Include positive controls (e.g., colistin for antibiotic potentiation studies ) and replicate experiments to ensure statistical significance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.